3-Amino-1-ethyl-1,2-dihydropyrazin-2-one
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry
The systematic nomenclature of 3-amino-1-ethyl-1,2-dihydropyrazin-2-one follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing nitrogen atoms. The base structure consists of a pyrazine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms in the 1,4-positions. The addition of the dihydro prefix indicates partial saturation of the ring system, specifically at the 1,2-positions, while the suffix -2-one denotes the presence of a carbonyl group at position 2. The systematic name reflects the specific substitution pattern with an amino group at position 3 and an ethyl group attached to the nitrogen at position 1.
The molecular formula for this compound would be C₆H₉N₃O, representing a molecular weight of approximately 139.16 grams per mole. Related compounds in the literature demonstrate similar structural characteristics, with 3-amino-1-methyl-1,2-dihydropyrazin-2-one having the molecular formula C₅H₇N₃O and exhibiting comparable chemical properties. The Chemical Abstracts Service registry system would assign a unique identifier to this compound, following the pattern established for related pyrazinone derivatives. For comparison, the methyl analog 3-amino-1-methyl-1,2-dihydropyrazin-2-one carries the identifier 54595917 in chemical databases.
The structural representation using Simplified Molecular Input Line Entry System notation would follow the pattern established for related compounds. The methyl analog demonstrates the notation CN1C=CN=C(C1=O)N, which would be modified for the ethyl derivative to CCN1C=CN=C(C1=O)N. This notation system provides a standardized method for representing the molecular structure in chemical databases and computational applications.
Properties
IUPAC Name |
3-amino-1-ethylpyrazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-2-9-4-3-8-5(7)6(9)10/h3-4H,2H2,1H3,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRMKADIQKLRPIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C(C1=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1343050-71-4 | |
| Record name | 3-amino-1-ethyl-1,2-dihydropyrazin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Route Overview
The most authoritative and detailed synthetic method for 1,2-dihydropyrazin-2-one derivatives, including 3-amino-1-ethyl-1,2-dihydropyrazin-2-one, is derived from the work reported in the Chemical and Pharmaceutical Bulletin (2005). The synthesis involves:
- Starting materials: Dipeptidyl chloromethyl ketones or methyl ketones.
- Key transformation: Formation of the 1,2-dihydropyrazin-2-one ring via intramolecular cyclization.
- Functional group introduction: Aminoalkyl groups are introduced at positions 3 and 6 of the pyrazinone ring using appropriate amino acids.
Stepwise Reaction Conditions:
| Step | Reaction | Conditions | Notes |
|---|---|---|---|
| 1 | Removal of protecting groups from dipeptidyl chloromethyl ketone | Treatment with HCl in dioxane | Generates H-Xaa(Z)-Xaa(Z)-CH2Cl hydrochloride salt |
| 2 | Cyclization to form 1,2-dihydropyrazin-2-one derivatives | Reflux in acetonitrile (CH3CN) or methanol (MeOH) | Yields cyclic 1,2-dihydropyrazin-2-one derivatives |
| 3 | Hydrogenolysis to remove Z-protecting groups | Catalytic hydrogenation over Pd catalyst in 50% acetic acid (AcOH) | Yields free amine derivatives; side reactions possible |
Mechanistic Insights and Side Reactions
- The cyclization proceeds via an olefin intermediate, as demonstrated by deuterium labeling studies.
- The methyl group at position 5 of the ring undergoes deuteration, confirming the ring formation mechanism.
- During catalytic hydrogenation to remove benzyloxycarbonyl (Z) groups, unexpected side reactions can occur, especially at position 6 of the ring.
- Specifically, deamination at position 6 can take place, resulting in by-products such as 3-aminomethyl-5,6-dimethyl-1,2-dihydropyrazin-2-one.
- This side reaction is attributed to the similarity of the C–N bond in the aminomethyl moiety at position 6 to benzylic or allylic C–N bonds, which are susceptible to cleavage under hydrogenation conditions.
Experimental Data and Analytical Findings
| Compound | Reaction Conditions | Observed Product | Analytical Techniques Used |
|---|---|---|---|
| 3,6-bis(benzyloxycarbonylaminomethyl)-5-methyl-1,2-dihydropyrazin-2-one | Catalytic hydrogenation over Pd in 50% AcOH | Desired deprotected amine or deaminated by-product depending on conditions | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) |
| Deuterated analogs | Exposure to DCl/D2O/CD3OD mixtures at elevated temperatures | Incorporation of deuterium atoms at methyl groups | 1H-NMR peak intensity changes, confirming reaction intermediates |
- Time-dependent MS studies showed that hydrogenolysis yields desired products early in the reaction, but prolonged hydrogenation leads to deaminated by-products.
- NMR studies helped assign chemical shifts to methyl groups at positions 3, 5, and 6, facilitating structural elucidation of intermediates and products.
Summary Table of Key Preparation Steps and Outcomes
| Step | Reagents/Conditions | Product Type | Yield/Observation | Notes |
|---|---|---|---|---|
| HCl/dioxane treatment | Dipeptidyl chloromethyl ketone | Hydrochloride salt intermediate | High conversion | Prepares for cyclization |
| Reflux in MeOH or CH3CN | Hydrochloride salt | 1,2-dihydropyrazin-2-one derivatives | Efficient cyclization | Ring formation confirmed by deuteration |
| Pd-catalyzed hydrogenation | Protected derivatives in 50% AcOH | Free amine derivatives or deaminated by-products | Depends on reaction time | Side reaction leads to deamination at position 6 |
| Deuteration studies | DCl/D2O/CD3OD solvent system | Deuterium-labeled compounds | Confirmed mechanism | Supports olefin intermediate formation |
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-ethyl-1,2-dihydropyrazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrazinones .
Scientific Research Applications
Chemical Synthesis
Building Block for Heterocyclic Compounds
3-Amino-1-ethyl-1,2-dihydropyrazin-2-one serves as a crucial intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure allows it to participate in various chemical reactions, enhancing the development of novel compounds with desired properties.
Reaction Types
The compound can undergo several types of reactions:
- Oxidation: Converts to pyrazinone derivatives.
- Reduction: Alters its biological activity by forming different reduced forms.
- Substitution: The amino group can engage in nucleophilic substitution reactions.
Common Reagents and Conditions
| Reaction Type | Reagents | Solvents |
|---|---|---|
| Oxidation | Hydrogen peroxide, potassium permanganate | Ethanol, methanol |
| Reduction | Sodium borohydride, lithium aluminum hydride | Dichloromethane |
Biological Applications
Antimicrobial and Anticancer Properties
Research indicates that this compound exhibits potential antimicrobial and anticancer activities. Studies have shown that it can interact with specific molecular targets, modulating their activity and leading to therapeutic effects.
Case Study: Anticancer Activity
In a study examining the compound's anticancer properties, it was found that this compound effectively inhibited the growth of various cancer cell lines. The mechanism involved binding to key enzymes involved in cell proliferation and survival pathways.
Medicinal Chemistry
Therapeutic Agent Development
The compound is under investigation for its potential as a therapeutic agent for various diseases. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Example of Therapeutic Application
In preclinical models, this compound has shown promise in targeting pathways associated with cancer progression. Researchers are exploring its use in combination therapies to enhance efficacy against resistant cancer types.
Industrial Applications
Material Development
Industrially, this compound is utilized in the development of new materials and chemical processes. Its reactivity allows for the creation of advanced materials with tailored properties for specific applications.
Case Study: Material Synthesis
A recent project demonstrated the use of this compound in synthesizing novel polymers with enhanced thermal stability and mechanical strength. The resulting materials showed potential for applications in aerospace and automotive industries.
Mechanism of Action
The mechanism of action of 3-Amino-1-ethyl-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variations and Structural Features
The dihydropyrazinone core is shared among analogues, but substituent differences significantly influence properties:
Key Observations :
- Electron-Donating Groups: The amino group in the target compound promotes reactivity in condensation or alkylation reactions, unlike halogenated analogues (e.g., 6-bromo-3-chloro derivative), which favor electrophilic substitutions .
- Steric Effects : Bulky substituents (e.g., phenyl groups in ’s compound) reduce solubility in polar solvents compared to the ethyl group in the target compound .
Reactivity Highlights :
- The amino group in the target compound is susceptible to deamination under catalytic hydrogenation, as observed in related dihydropyrazinones .
- Halogenated analogues exhibit stability under acidic conditions but may degrade under UV light due to C-Br bond cleavage .
Biological Activity
3-Amino-1-ethyl-1,2-dihydropyrazin-2-one (AEHP) is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed examination of its biological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C6H9N3O
- Molecular Weight : 139.16 g/mol
- CAS Number : 1343050-71-4
- Canonical SMILES : CCN1C=CN=C(C1=O)N
AEHP is characterized by its unique substitution pattern, which influences its chemical reactivity and biological properties. The presence of an amino group and a dihydropyrazinone ring enhances its potential interactions with various biological targets.
The biological activity of AEHP is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. Research indicates that AEHP can modulate enzyme activity, affecting pathways involved in cell proliferation and apoptosis. For instance, it has been shown to inhibit certain kinases associated with cancer progression .
Antimicrobial Properties
AEHP exhibits notable antimicrobial activity against a range of pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The compound's mechanism appears to involve disruption of microbial cell membranes and inhibition of vital metabolic processes.
Anticancer Activity
Research into the anticancer properties of AEHP has revealed promising results. It has been identified as a potential inhibitor of mitotic kinases, such as Nek2, which are implicated in tumor growth and metastasis. In vitro studies have shown that AEHP can reduce cell viability in various cancer cell lines, including breast and colorectal cancers .
Neuroprotective Effects
Emerging evidence suggests that AEHP may possess neuroprotective properties. Preliminary studies indicate that it can mitigate oxidative stress-induced neuronal damage, potentially offering therapeutic benefits in neurodegenerative diseases .
Study 1: Antimicrobial Efficacy
In a comparative study assessing the antimicrobial activity of AEHP against standard antibiotics, AEHP demonstrated superior efficacy against resistant strains of Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) for AEHP was found to be lower than that for conventional antibiotics, suggesting its potential as an alternative treatment option.
Study 2: Anticancer Mechanisms
A study investigating the effects of AEHP on breast cancer cell lines reported a dose-dependent decrease in cell proliferation. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways. This study highlights the compound's potential as a lead candidate for further development in cancer therapeutics .
Comparison with Similar Compounds
| Compound Name | Antimicrobial Activity | Anticancer Activity | Neuroprotective Effects |
|---|---|---|---|
| This compound | High | Promising | Emerging |
| 3-Amino-1-methyl-1,2-dihydropyrazin-2-one | Moderate | Moderate | Not established |
| 3-Amino-1-propyl-1,2-dihydropyrazin-2-one | Low | Low | Not established |
The comparison indicates that AEHP stands out among similar compounds due to its robust antimicrobial and anticancer activities.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Amino-1-ethyl-1,2-dihydropyrazin-2-one, and how can reaction conditions be optimized?
- Methodology : A common approach involves cyclocondensation of ethylenediamine derivatives with carbonyl-containing precursors. For example, refluxing in 1,4-dioxane with triethylamine as a base (similar to procedures for amino-substituted pyrazin-ones) can yield the dihydropyrazin-2-one core . Optimization may include adjusting temperature (80–100°C), solvent polarity, and stoichiometry of reagents. Microwave-assisted synthesis could reduce reaction time.
Q. What analytical techniques are critical for characterizing this compound’s purity and structure?
- Methodology : Use a combination of -/-NMR to confirm the ethyl group and amino substitution patterns. Mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies carbonyl (C=O, ~1650–1700 cm) and amine (N–H, ~3300 cm) functional groups . HPLC with UV detection (λ = 220–280 nm) monitors purity, referencing retention times against known standards .
Q. How should researchers assess the compound’s stability under varying storage conditions?
- Methodology : Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation via HPLC and track mass balance. Store in airtight containers under inert gas (N) at –20°C to minimize hydrolysis or oxidation .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected peaks in NMR)?
- Methodology : Compare experimental data with computational predictions (DFT-based NMR simulations) to identify tautomeric forms or solvent effects. For example, the keto-enol tautomerism in dihydropyrazin-2-ones may cause peak splitting . Use 2D NMR (COSY, HSQC) to resolve overlapping signals and confirm connectivity .
Q. What strategies improve yield in large-scale synthesis while minimizing impurities?
- Methodology : Employ Design of Experiments (DoE) to optimize parameters like catalyst loading (e.g., Pd/C for hydrogenation) and reaction time. Use orthogonal purification (e.g., recrystallization from ethanol/water followed by preparative HPLC) to remove byproducts such as unreacted ethylamine or dimerized species .
Q. How can computational modeling predict the compound’s reactivity in novel reactions?
- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density, HOMO/LUMO gaps, and nucleophilic/electrophilic sites. Compare with analogous compounds like 5-(3-methoxyphenyl)-1,2-dihydropyrazin-2-one to infer regioselectivity in substitution reactions .
Q. What biological activity screening approaches are suitable for this compound?
- Methodology : Prioritize target-based assays (e.g., kinase inhibition) guided by structural analogs (e.g., nitroimidazopyrazin-ones with demonstrated antiparasitic activity ). Use in silico docking (AutoDock Vina) to predict binding affinity to therapeutic targets like PfATP4 in malaria.
Q. How can degradation pathways be elucidated to inform formulation strategies?
- Methodology : Subject the compound to stress conditions (acid/base, oxidative), then isolate degradation products via LC-MS. Compare fragmentation patterns with synthetic standards (e.g., hydrolyzed open-chain derivatives) . Mechanistic studies may reveal pH-dependent hydrolysis of the lactam ring .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
